カルモナム
概要
説明
カルモナムは、β-ラクタム系抗生物質を分解する細菌が産生する酵素であるβ-ラクタマーゼに対する耐性で知られるモノバクタム系抗生物質です . この耐性により、カルモナムは、腸内細菌科、緑膿菌、インフルエンザ菌などのグラム陰性菌に特に有効です .
2. 製法
カルモナムは、(2R, 3R)-エポキシコハク酸から始まる一連の化学反応によって合成されます . 合成経路には、モノバクタム系抗生物質の重要な構造成分であるβ-ラクタム環の形成が含まれます。 反応条件は通常、ジメチルスルホキシド (DMSO) などの溶媒と、目的の化学結合形成を促進するためのさまざまな試薬の使用が含まれます . 工業生産方法では、これらの反応を最適化して、最終製品の高収率と純度を実現することに重点が置かれています。
科学的研究の応用
Carumonam has a wide range of scientific research applications:
Chemistry: Carumonam is used as a model compound to study the synthesis and reactivity of beta-lactam antibiotics.
Biology: Researchers use carumonam to investigate the mechanisms of bacterial resistance and the role of beta-lactamases.
作用機序
カルモナムは、細菌の細胞壁合成に不可欠なペニシリン結合タンパク質 (PBP) を阻害することで、抗菌効果を発揮します . これらのタンパク質に結合することで、カルモナムは細菌の細胞壁の形成を阻害し、細胞の溶解と死滅につながります。 この機構は、細菌の細胞壁の構造が独特であるため、グラム陰性菌に特に有効です .
生化学分析
Biochemical Properties
Carumonam exhibits potent bactericidal activity against species of Enterobacteriaceae . It interacts with bacterial cell wall synthesis enzymes, leading to the formation of filamentous cells . It is also stable against common plasmid- and chromosomally-mediated β-lactamases .
Cellular Effects
Carumonam exerts significant effects on bacterial cells. It causes major morphological changes in Gram-negative bacilli, leading to filamentation . In certain species like Escherichia coli and Serratia marcescens, prolonged exposure to Carumonam can lead to the formation of ghost cells .
Molecular Mechanism
Carumonam’s mechanism of action involves inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, disrupting cell wall synthesis and leading to cell death .
Temporal Effects in Laboratory Settings
The bactericidal activity of Carumonam is potent at its minimal inhibitory concentration (MIC) levels . Its bacteriolytic activity is low and limited to enteric bacterial species like Escherichia coli .
準備方法
Carumonam is synthesized through a series of chemical reactions starting from (2R, 3R)-epoxysuccinic acid . The synthetic route involves the formation of a beta-lactam ring, which is a key structural component of monobactam antibiotics. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and various reagents to facilitate the formation of the desired chemical bonds . Industrial production methods focus on optimizing these reactions to achieve high yields and purity of the final product.
化学反応の分析
カルモナムは、次のようなさまざまな種類の化学反応を受けます。
酸化: カルモナムは特定の条件下で酸化され、さまざまな酸化誘導体の形成につながる可能性があります。
還元: 還元反応は、カルモナムに存在する官能基を修飾し、その抗菌活性を変化させる可能性があります。
置換: 置換反応は、ある官能基を別の官能基と置換することを伴い、異なる特性を持つカルモナムの類似体を作成するために使用できます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬に依存します .
4. 科学研究への応用
カルモナムは、幅広い科学研究への応用があります。
化学: カルモナムは、β-ラクタム系抗生物質の合成と反応性を研究するためのモデル化合物として使用されます。
生物学: 研究者は、カルモナムを使用して、細菌の耐性機構とβ-ラクタマーゼの役割を調べます。
医学: カルモナムは、他の抗生物質が効かない場合に、グラム陰性菌による感染症の治療に効果を発揮する可能性が研究されています.
類似化合物との比較
カルモナムは、β-ラクタマーゼに対する高い耐性と、グラム陰性菌に対する広範な活性スペクトルを持つため、モノバクタム系抗生物質の中でユニークです . 類似の化合物には次のようなものがあります。
アズトレオナム: β-ラクタマーゼに対する耐性は似ていますが、活性スペクトルがわずかに異なる別のモノバクタム系抗生物質です.
セフチブテン: 作用機序は似ていますが、化学構造が異なるセファロスポリン系抗生物質です.
セフィキシム: 同様に負に帯電したR基を持ち、抗菌活性に匹敵する別のセファロスポリンです.
カルモナムの独特の構造とβ-ラクタマーゼに対する耐性は、抗生物質耐性菌との闘いにおいて貴重なツールとなっています。
特性
IUPAC Name |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O10S2/c13-11-15-4(3-29-11)7(17-28-2-6(19)20)9(21)16-8-5(1-27-12(14)23)18(10(8)22)30(24,25)26/h3,5,8H,1-2H2,(H2,13,15)(H2,14,23)(H,16,21)(H,19,20)(H,24,25,26)/b17-7-/t5-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMOJFJSJSIGLV-JNHMLNOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=NOCC(=O)O)C(=O)NC2C(N(C2=O)S(=O)(=O)O)COC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(S1)N)/C(=N/OCC(=O)O)/C(=O)N[C@H]2[C@H](N(C2=O)S(=O)(=O)O)COC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048312 | |
Record name | Carumonam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87638-04-8 | |
Record name | Carumonam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87638-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carumonam [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087638048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carumonam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13553 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Carumonam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARUMONAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/486890PI06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of carumonam?
A1: Carumonam exerts its antibacterial activity by binding to penicillin-binding proteins (PBPs) in gram-negative bacteria. [, ] It exhibits a high affinity for PBP 3, which is involved in bacterial cell wall synthesis. [] By inhibiting PBP 3, carumonam disrupts peptidoglycan synthesis, leading to bacterial cell death. [, ]
Q2: What is the molecular formula and weight of carumonam?
A2: The molecular formula of carumonam sodium salt is C15H16N6O8S2Na2. Its molecular weight is 486.4 g/mol. []
Q3: Are there any spectroscopic data available for carumonam?
A3: While the provided abstracts do not delve into detailed spectroscopic characterization, a study investigating the degradation kinetics of carumonam utilized high-performance liquid chromatography (HPLC) for analysis. [] This suggests the use of UV detection for carumonam quantification. []
Q4: How is carumonam absorbed and distributed in the body?
A4: Carumonam, when administered intramuscularly or subcutaneously, demonstrates rapid absorption and achieves high concentrations in various tissues, including plasma, kidneys, liver, and lungs. [] This pharmacokinetic profile is comparable to that of aztreonam. []
Q5: What is the elimination half-life of carumonam?
A5: The elimination half-life of carumonam varies depending on the species and route of administration. In mice, the plasma half-life is approximately 0.24 hours following subcutaneous administration, whereas in dogs, it is around 1.10 hours after intramuscular administration. []
Q6: How is carumonam metabolized and excreted?
A6: Carumonam undergoes minimal metabolism. [] The primary route of excretion is through urine, with recoveries ranging from 52% in dogs to 73% in rabbits. [] A minor portion is also excreted in bile. [] The major metabolite detected is AMA-1294, resulting from beta-lactam ring hydrolysis. []
Q7: Does renal impairment affect carumonam pharmacokinetics?
A7: Yes, renal function significantly influences carumonam pharmacokinetics. Studies have shown that the elimination half-life of carumonam is prolonged in patients with renal impairment, necessitating dosage adjustments based on creatinine clearance. [, , ]
Q8: What is the spectrum of activity of carumonam?
A8: Carumonam displays potent in vitro activity against a range of Gram-negative bacteria, including Enterobacteriaceae, Pseudomonas aeruginosa, and Haemophilus influenzae. [, , ] It exhibits limited activity against Streptococcus pneumoniae and is ineffective against Staphylococcus aureus and anaerobic bacteria. [, , ]
Q9: How does the activity of carumonam compare to other antibiotics?
A9: Carumonam generally demonstrates comparable or superior in vitro activity against Enterobacteriaceae when compared to aztreonam, cefoperazone, ceftazidime, and cefsulodin. [, , , ] Notably, carumonam exhibits greater efficacy against Klebsiella oxytoca compared to aztreonam. [, ] Against P. aeruginosa, carumonam exhibits similar activity to aztreonam and ceftazidime. []
Q10: Has carumonam been evaluated in animal models of infection?
A10: Yes, carumonam demonstrated efficacy in murine models of intraperitoneal infections, thigh infections, and kidney infections caused by Gram-negative bacteria. [] Its in vivo activity correlated well with in vitro MIC data. [] Notably, a synergistic effect was observed when carumonam was combined with gentamicin in a mouse model of urinary tract infection caused by P. aeruginosa. []
Q11: Are there any clinical studies evaluating the efficacy of carumonam?
A11: Yes, clinical trials have investigated the efficacy of carumonam in treating complicated and uncomplicated urinary tract infections. [, ] It showed comparable efficacy to ceftazidime in resolving these infections. [, ] Additionally, an open-label study demonstrated its effectiveness in treating Gram-negative sepsis. []
Q12: What are the mechanisms of resistance to carumonam?
A12: While carumonam demonstrates stability against many beta-lactamases, some isolates resistant to aztreonam and ceftazidime also exhibit resistance to carumonam. [] This suggests that mechanisms beyond beta-lactamase production, such as altered penicillin-binding protein expression or reduced permeability, might contribute to resistance.
Q13: What is the safety profile of carumonam?
A13: Carumonam is generally well-tolerated. [] Observed adverse effects in clinical trials were typically mild and transient, including phlebitis at the infusion site, gastrointestinal disturbances, and potential for nephrotoxicity, especially in patients with pre-existing renal impairment. [, , ]
Q14: Are there any ongoing research efforts to improve carumonam's efficacy or address resistance?
A14: While the provided abstracts do not explicitly mention ongoing research, future investigations could focus on elucidating resistance mechanisms beyond beta-lactamases and developing strategies to circumvent them. Further exploration of combination therapies, particularly those demonstrating synergy in preclinical models, could also be beneficial.
Q15: Are there any potential applications of carumonam beyond treating bacterial infections?
A15: Interestingly, research suggests that carumonam might possess immunomodulatory properties. It has been shown to enhance the reactivity of certain Escherichia coli strains with antisera and monoclonal antibodies by altering the bacterial cell surface. [, ] This finding hints at potential applications in diagnostics or vaccine development, but further investigation is needed.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。